7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The presence of the sulfur and nitrogen atoms could potentially allow for the formation of hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the various functional groups. For example, the amino group could undergo reactions such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure and the functional groups present. For example, the presence of the polar functional groups could potentially make the compound soluble in polar solvents .Scientific Research Applications
Antiproliferative Activity
Compounds related to the mentioned chemical structure have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The importance of specific functional groups in these molecules has been confirmed to play a significant role in their activity, indicating that modifications to the purine scaffold, such as those in the query compound, could potentially impact their effectiveness against carcinoma cell lines (Chandrappa et al., 2008).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These studies have shown that such compounds can offer high inhibition efficiency, suggesting that the mentioned compound, with its benzothiazole moiety, might find applications in protecting metals against corrosion (Hu et al., 2016).
Antineoplastic Agents
Thieno[2,3-b]azepin-4-ones and similar heterocyclic compounds have been explored for their potential antineoplastic (anti-cancer) properties. Although preliminary data for some compounds did not indicate significant activity, the structural exploration contributes to understanding the chemical space around potential antineoplastic agents, suggesting a possible research avenue for the query compound (Koebel et al., 1975).
Mechanism of Action
Target of Action
STK849463, also known as 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, has been found to interact with two primary targets: LasB quorum sensing system in Gram-negative bacteria and Protein Tyrosine Phosphatase 1B (PTP1B) .
The LasB quorum sensing system is a bacterial cell-cell communication pathway that responds to external factors such as nutrient availability and defense mechanisms . PTP1B, on the other hand, is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
STK849463 acts as a potent inhibitor of the LasB quorum sensing system . It binds to the active site of the LasR system with better affinity compared to reference compounds . In the case of PTP1B, STK849463 binds in the catalytic and second aryl binding site of the PTP1B .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, influencing behaviors such as biofilm formation, virulence production, and other pathogenesis . In the context of PTP1B, it inhibits the enzyme’s activity, thereby enhancing insulin and leptin signaling .
Result of Action
STK849463 shows promising quorum-sensing inhibitory activities, with IC50 values reported for the LasB system . It also exhibits good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-21(2)16-20-14-13(15(25)23(4)18(26)22(14)3)24(16)9-10-27-17-19-11-7-5-6-8-12(11)28-17/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWANHCBXMZPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CCSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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